molecular formula C9H10BrNO3 B1289686 2-Bromo-1-isopropoxy-4-nitrobenzene CAS No. 191602-42-3

2-Bromo-1-isopropoxy-4-nitrobenzene

Cat. No.: B1289686
CAS No.: 191602-42-3
M. Wt: 260.08 g/mol
InChI Key: SDYLUPCVAIKGTR-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropoxy-4-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3. It is characterized by the presence of a bromine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by nitration and subsequent etherification. For instance, the bromination of 2-methylphenol can be followed by nitration to introduce the nitro group. The final step involves the reaction with isopropyl alcohol to form the isopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-isopropoxy-4-nitrobenzene is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropoxy-4-nitrobenzene involves its interaction with various molecular targets. The bromine atom and nitro group make it a versatile compound for electrophilic aromatic substitution reactions. The isopropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

  • 2-Bromo-4-isopropoxy-1-nitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 2-Bromo-1-fluoro-4-nitrobenzene

Comparison: 2-Bromo-1-isopropoxy-4-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 1-Bromo-4-nitrobenzene, the presence of the isopropoxy group adds steric hindrance and alters its chemical behavior. Similarly, the substitution pattern in 2-Bromo-4-isopropoxy-1-nitrobenzene affects its reactivity compared to this compound.

Properties

IUPAC Name

2-bromo-4-nitro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYLUPCVAIKGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596201
Record name 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-42-3
Record name 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Bromo-4-nitrophenol (2.5 g; Desc. 9), 2-iodopropane (2.2 g) and potassium carbonate (5 g) were refluxed in acetone (30 ml) for 18 hours. The reaction mixture was then evaporated to dryness, and taken up in ethyl acetate/water. The organic layer was washed (water, brine), dried (MgSO4) and evaporated in vacuo. Chromatography on silica eluting with 10% ethyl acetate/hexane gave the title compound (2.8 g, 94%). 1H NMR (250 MHz, CDCl3) δ 8.46 (1H, s), 8.20 (1H, m), 6.93 (1H, m), 4.75 (1H, m), 1.42 (6H, d, J=7.5 Hz).
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2.5 g
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2.2 g
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5 g
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reactant
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30 mL
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Yield
94%

Synthesis routes and methods III

Procedure details

2-Iodopropane (2.2 g) was added to a mixture of 2-bromo-4-nitrophenol (2.5 g) and potassium carbonate (5 g) in acetone (30 ml) and the mixture heated under reflux for 18 hours. The mixture was cooled and the solvent was evaporated under reduced pressure. Water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried (MgSO4) and the solvent evaporated under reduced pressure. The residue was purified by flash chromatography, eluting with hexane/EtOAc (90:10), to give the title compound (2.8 g, 94%); δH (250MHz, CDCl3) 1.42 (6H, d, J 5.7Hz, OCH(CH3)2), 4.75 (1H, m, OCH(CH3)2), 6.93 (1H, m, ArH), 8.20 (1H, m, ArH), 8.46 (1H, s, ArH).
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2.2 g
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2.5 g
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5 g
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30 mL
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solvent
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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